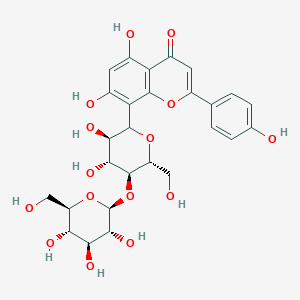

Vitexia-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases . Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose, while glycosidases operate under thermodynamic control using non-activated sugar donors . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Industrial Production Methods: Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% . The reaction is typically conducted in a phosphate buffer containing β-fructosidase, sucrose, and vitexin, with the mixture shaken at 35°C for 24 hours .

Análisis De Reacciones Químicas

Types of Reactions: Vitexia-glucoside primarily undergoes glycosylation reactions. Glycosylation enhances its solubility and bioactivity, making it more suitable for pharmaceutical applications .

Common Reagents and Conditions: The glycosylation reactions involve the use of glycosyltransferases or glycosidases, with common reagents including uridine-diphosphate glucose and non-activated sugar donors . The reactions are conducted in organic solvents like ethyl acetate, with optimal conditions being 30–80% solvent concentration and temperatures around 35°C .

Major Products: The major products of these reactions are vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, both of which exhibit greater aqueous solubility than vitexin .

Aplicaciones Científicas De Investigación

Vitexia-glucoside has numerous scientific research applications due to its pharmacological properties. It has been studied for its anti-tumor, anti-oxidant, anti-viral, and hepatoprotective activities . In cancer research, this compound has shown higher anti-tumor activities compared to vitexin, particularly in human breast cancer cytotoxicity assays . Its anti-oxidant properties make it a potential candidate for treating oxidative stress-related diseases . Additionally, its anti-viral and hepatoprotective activities have been explored in various studies .

Mecanismo De Acción

The mechanism of action of vitexia-glucoside involves its interaction with various molecular targets and pathways. It exerts its anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-viral and hepatoprotective effects are mediated through its interaction with viral proteins and liver enzymes, respectively .

Comparación Con Compuestos Similares

Vitexia-glucoside is unique due to its C-glycosylated structure, which confers greater stability and resistance to enzymatic degradation compared to other flavonoids . Similar compounds include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, which are glycosylated derivatives of vitexin . These derivatives exhibit greater aqueous solubility and enhanced pharmacological activities compared to vitexin .

Propiedades

Fórmula molecular |

C27H30O15 |

|---|---|

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |

Clave InChI |

NDSUKTASTPEKBX-YGBVHABKSA-N |

SMILES isomérico |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799095.png)

![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B10799105.png)

![[(16Z,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B10799135.png)

![disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B10799143.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799171.png)

![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)

![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)